molecular formula C9H16N2 B12574767 1-(2-Isocyanoethyl)-2-methyl-piperidine CAS No. 602268-98-4

1-(2-Isocyanoethyl)-2-methyl-piperidine

Cat. No.: B12574767
CAS No.: 602268-98-4
M. Wt: 152.24 g/mol
InChI Key: GUPZNQQKLOVMSL-UHFFFAOYSA-N
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Description

1-(2-Isocyanoethyl)-2-methyl-piperidine is a chemical compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound is characterized by the presence of an isocyano group (-NC) attached to an ethyl chain, which is further connected to a piperidine ring substituted with a methyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 1-(2-Isocyanoethyl)-2-methyl-piperidine typically involves the dehydration of formamides. One common method is the Ugi reaction, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane . This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius. Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and safety.

Chemical Reactions Analysis

1-(2-Isocyanoethyl)-2-methyl-piperidine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-Isocyanoethyl)-2-methyl-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Isocyanoethyl)-2-methyl-piperidine involves its reactivity with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and receptors. This reactivity can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Isocyanoethyl)-2-methyl-piperidine can be compared with other similar compounds, such as:

Properties

CAS No.

602268-98-4

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-(2-isocyanoethyl)-2-methylpiperidine

InChI

InChI=1S/C9H16N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9H,3-8H2,1H3

InChI Key

GUPZNQQKLOVMSL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC[N+]#[C-]

Origin of Product

United States

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